molecular formula C15H10F4O3 B6410054 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid CAS No. 1261955-32-1

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6410054
CAS No.: 1261955-32-1
M. Wt: 314.23 g/mol
InChI Key: UTUWHKHHUMOTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-12-7-8(5-6-10(12)14(20)21)9-3-2-4-11(13(9)16)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUWHKHHUMOTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691829
Record name 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-32-1
Record name 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-trifluoromethylbenzene and 2-methoxybenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-fluoro-3-trifluoromethylbenzene and 2-methoxybenzoic acid, facilitated by a palladium catalyst. This reaction forms the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.